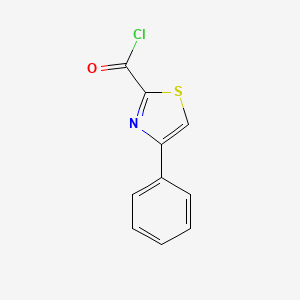

4-Phenylthiazole-2-carbonylchloride

Description

BenchChem offers high-quality 4-Phenylthiazole-2-carbonylchloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylthiazole-2-carbonylchloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H6ClNOS |

|---|---|

Molecular Weight |

223.68 g/mol |

IUPAC Name |

4-phenyl-1,3-thiazole-2-carbonyl chloride |

InChI |

InChI=1S/C10H6ClNOS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H |

InChI Key |

LTOGAISOCVXTQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenylthiazole-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This guide provides an in-depth analysis of 4-Phenylthiazole-2-carbonyl chloride, a highly valuable and reactive building block for medicinal chemistry and drug discovery. We will explore its synthesis from its carboxylic acid precursor, delve into its characteristic reactions, and contextualize its utility through the diverse biological activities exhibited by its derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the 4-phenylthiazole scaffold in the design of novel therapeutic agents.

The Strategic Importance of the 4-Phenylthiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This scaffold is present in a multitude of FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

The 4-phenyl substitution on the thiazole ring is a particularly privileged motif. The phenyl group provides a vector for molecular extension, allowing for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles. Consequently, 4-Phenylthiazole-2-carbonyl chloride emerges not merely as a chemical intermediate, but as a strategic tool for rapidly generating libraries of structurally diverse compounds with high potential for biological activity.[5][6]

Synthesis and Physicochemical Properties

The direct synthesis and isolation of 4-Phenylthiazole-2-carbonyl chloride is predicated on the preparation of its stable carboxylic acid precursor, 4-Phenyl-1,3-thiazole-2-carboxylic acid.

Synthesis Pathway

The conversion is a robust two-stage process, beginning with the foundational Hantzsch thiazole synthesis to create the core structure, followed by a standard conversion to the highly reactive acyl chloride.

Caption: Synthetic workflow for 4-Phenylthiazole-2-carbonyl chloride.

Experimental Protocol: Synthesis of 4-Phenyl-1,3-thiazole-2-carboxylic acid (Precursor)

This protocol is adapted from established methodologies for thiazole synthesis.[7]

-

Reaction Setup: To a round-bottom flask, add thiobenzamide (1.0 eq) and absolute ethanol. Stir until the thiobenzamide is fully dissolved.

-

Reagent Addition: Slowly add a solution of bromopyruvic acid (1.1 eq) in ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and then with diethyl ether to remove impurities.

-

Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Phenyl-1,3-thiazole-2-carboxylic acid.

Experimental Protocol: Conversion to 4-Phenylthiazole-2-carbonyl chloride

This procedure employs thionyl chloride, a common and highly effective chlorinating agent.[8][9] The choice of thionyl chloride is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[8][10]

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a drying tube, suspend 4-Phenyl-1,3-thiazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reflux: Gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution ceases.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Phenylthiazole-2-carbonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.

Physicochemical Data

| Property | 4-Phenyl-1,3-thiazole-2-carboxylic acid | 4-Phenylthiazole-2-carbonyl chloride |

| CAS Number | 59020-44-9[11] | Not assigned (transient intermediate) |

| Molecular Formula | C₁₀H₇NO₂S[11] | C₁₀H₆ClNOS |

| Molecular Weight | 205.24 g/mol [11] | 223.68 g/mol |

| Appearance | White crystalline powder[11] | Pale yellow oil or low-melting solid |

| Key IR Peaks (cm⁻¹) | ~1700 (C=O, acid), ~3000 (O-H, broad) | ~1770 (C=O, acyl chloride) |

Core Reactivity and Mechanistic Rationale

The synthetic utility of 4-Phenylthiazole-2-carbonyl chloride is dominated by its high reactivity as an electrophile in nucleophilic acyl substitution reactions. The electron-withdrawing nature of the adjacent chlorine atom and the thiazole ring polarizes the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Caption: Key reactivity pathways for 4-Phenylthiazole-2-carbonyl chloride.

Amide Bond Formation: The Workhorse Reaction

The reaction with primary or secondary amines to form amides is the most pivotal application in drug discovery. This allows for the systematic exploration of the chemical space around the thiazole core.

Causality: Acyl chlorides are significantly more reactive than their parent carboxylic acids. This heightened reactivity enables amide formation with even weakly nucleophilic amines (e.g., anilines) under mild conditions, often at room temperature. This is critical for complex molecule synthesis where harsh conditions could degrade other functional groups.

General Protocol: Amide Synthesis

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous solvent (e.g., DCM or THF) in a flask under an inert atmosphere (N₂ or Argon). Cool the mixture to 0°C.

-

Addition: Add a solution of crude 4-Phenylthiazole-2-carbonyl chloride (~1.1 eq) in the same anhydrous solvent dropwise to the amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Medicinal Chemistry: A Survey of Biological Activity

Derivatives synthesized from 4-Phenylthiazole-2-carbonyl chloride tap into a rich history of biological activity associated with this scaffold.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 4-phenylthiazole derivatives against a range of cancer cell lines.[5][7] The mechanism often involves the induction of apoptosis.[5] The ability to easily synthesize a variety of amide derivatives allows for structure-activity relationship (SAR) studies to optimize potency and selectivity.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-phenylthiazol-2-yl)isoindoline-1,3-diones | LNCaP (Prostate) | 9.56 | [6] |

| N-(4-phenylthiazol-2-yl)butanamide Metal Complex | HCT-116 (Colon) | Varies | [6] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | MCF-7 (Breast) | >50 | [7] |

Antimicrobial and Antifungal Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[4][6] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] For instance, certain aminothiazole conjugated nitrofurans show potent activity against Mycobacterium tuberculosis and Staphylococcus aureus.[6]

Caption: Postulated pro-apoptotic mechanism for anticancer thiazole derivatives.[5]

Anti-inflammatory and Other Activities

Thiazole-containing compounds are also recognized for their anti-inflammatory effects.[1][2] Beyond this, the scaffold has been explored for antiviral, antidiabetic, and anti-Alzheimer's applications, highlighting its versatility.[2][3]

A Note on Metabolism and Toxicity

While the thiazole ring is generally stable, it is considered a "structural alert" in drug discovery. It can undergo biotransformation, such as epoxidation or S-oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites that can cause toxicity.[13] Therefore, metabolic stability and safety profiling are crucial steps in the development of any drug candidate based on this scaffold.

Conclusion

4-Phenylthiazole-2-carbonyl chloride is a potent and versatile reagent that serves as a gateway to a vast chemical space of biologically relevant molecules. Its straightforward synthesis and high reactivity in nucleophilic acyl substitution reactions, particularly amide bond formation, make it an indispensable tool for medicinal chemists. By leveraging this building block, researchers can efficiently generate and optimize compound libraries targeting a wide spectrum of diseases, from cancer to infectious and inflammatory conditions. A thorough understanding of its synthesis, reactivity, and the biological potential of its derivatives is essential for any scientist working at the forefront of modern drug discovery.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Ahmad, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Mini-Reviews in Medicinal Chemistry, 24(13), 1365-1385. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

-

dos Santos, G. P., et al. (2024). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN. Retrieved from [Link]

-

Akter, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Abdu-Rahem, L. R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(1), 1636-1647. Retrieved from [Link]

-

Sharma, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Retrieved from [Link]

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Retrieved from [Link]

-

Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine, 8(1), 35-40. Retrieved from [Link]

-

Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 266-273. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]

-

Kumar, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2373-2386. Retrieved from [Link]

-

Gomaa, A. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 430. Retrieved from [Link]

Sources

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemimpex.com [chemimpex.com]

- 12. asianpubs.org [asianpubs.org]

- 13. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

The 4-Phenylthiazole Scaffold: A Technical Guide to SAR and Synthetic Utility

Topic: Structure-Activity Relationship (SAR) of the 4-Phenylthiazole Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Architecture

In medicinal chemistry, the 4-phenylthiazole moiety is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its ability to act as a rigid, planar linker that orients substituents into specific vectors, facilitating

This guide dissects the structure-activity relationships (SAR) of this scaffold, focusing on its two primary therapeutic vectors: Kinase Inhibition (Anticancer) and Antimicrobial Efficacy .

Synthetic Access: The Hantzsch Protocol

Reliable SAR exploration requires a robust synthetic route. The Hantzsch Thiazole Synthesis remains the gold standard due to its modularity, allowing independent variation of the phenyl ring (via

Core Reaction Mechanism

The synthesis proceeds via a condensation reaction between an

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (S -

Cyclization: The nitrogen atom attacks the carbonyl carbon.[1]

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Visualization: Hantzsch Pathway

Caption: The Hantzsch synthesis pathway, highlighting the modular assembly of the thiazole core from haloketones and thioureas.

The SAR Atlas: Mapping the Pharmacophore

The biological activity of 4-phenylthiazole is dictated by substitutions at three critical positions.

Position C2: The "Head" (Interaction Domain)

This is the primary vector for hydrogen bonding.

-

Amino (-NH2): Essential for H-bond donor capability. Often forms a "hinge-binding" motif in kinase inhibitors (e.g., ATP binding sites).

-

Hydrazinyl (-NH-NH2): Extends the linker length, allowing access to accessory pockets. Hydrazones formed here are potent antimicrobial agents.[2]

-

Acylamino (-NH-CO-R): Increases lipophilicity and metabolic stability. Found in tubulin polymerization inhibitors.[3]

Position C4: The "Anchor" (Hydrophobic Domain)

The phenyl ring at C4 is the scaffold's hydrophobic anchor.

-

Unsubstituted Phenyl: Provides baseline

stacking interactions. -

4-F / 4-Cl (Para-halogen): Significantly enhances metabolic stability (blocking para-hydroxylation) and lipophilicity.

-

4-OMe (Para-methoxy): Electron-donating groups here can enhance antiproliferative activity against specific cell lines (e.g., MCF-7) but may reduce metabolic half-life.

Position C5: The "Tail" (Modulation Domain)

-

Hydrogen (H): Most common. Maintains planarity.

-

Methyl (CH3): Can restrict bond rotation of the C4-phenyl group, locking the conformation.

-

Halogen (Br/Cl): Generally reduces activity in kinase targets due to steric clashes but may enhance antifungal efficacy.

Visualization: SAR Logic Map

Caption: Structural dissection of the 4-phenylthiazole scaffold, mapping chemical modifications to biological effects.

Therapeutic Applications & Mechanisms[2][3]

Anticancer: Kinase Inhibition (EGFR / Aurora-A)

The 2-amino-4-phenylthiazole motif mimics the adenine ring of ATP.

-

Mechanism: Competitive inhibition at the ATP-binding site of tyrosine kinases (e.g., EGFR, VEGFR, Aurora-A).

-

Key Interaction: The Thiazole N3 and the C2-NH group form a donor-acceptor pair that H-bonds with the kinase "hinge" region amino acids (e.g., Met793 in EGFR).

-

Data Insight: Compounds with electron-withdrawing groups (EWG) like

or

Antimicrobial: DNA Gyrase Targeting[2]

-

Mechanism: Inhibition of bacterial DNA gyrase B subunit.

-

Key Interaction: The C4-phenyl group occupies the hydrophobic pocket of the enzyme, while the C2-linker extends to interact with Asp73 (crucial for ATPase activity).

-

Data Insight: 2-(2-arylidenehydrazinyl) derivatives show superior broad-spectrum activity compared to simple amines.

Data Summary Table: Substituent Effects

| Position | Substituent | Effect on Anticancer Activity (Kinase) | Effect on Antimicrobial Activity |

| C2 | High (Hinge binding) | Moderate | |

| C2 | Moderate (Steric bulk issues) | High (Accesses auxiliary pockets) | |

| C4 | Baseline | Baseline | |

| C4 | High (Metabolic block) | High | |

| C4 | High (Specific targets like MCF-7) | Moderate | |

| C5 | Variable (Target dependent) | Low/Neutral |

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

Rationale: This protocol yields a versatile intermediate for both anticancer and antimicrobial libraries.

Reagents:

-

4-Fluoroacetophenone (10 mmol)

-

Thiourea (20 mmol)

-

Iodine (10 mmol)

-

Ethanol (50 mL)

Procedure:

-

Dissolution: Dissolve 4-fluoroacetophenone (1.38 g) in 50 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add thiourea (1.52 g) and iodine (2.54 g).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). -

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Neutralization: Basify with ammonium hydroxide (

) until pH ~8. A precipitate will form.[4][5] -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Verify structure via

-NMR (Characteristic thiazole proton singlet at

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard validation for anticancer efficacy.

Materials:

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Procedure:

-

Seeding: Seed cells in 96-well plates (

cells/well) and incubate for 24h at -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

). Include Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove media and add 100

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis.

References

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: PubMed Central (PMC) URL:[Link]2]

-

Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR Source: ResearchGate URL:[2][6][Link]2]

-

Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine Source: PubMed URL:[2][Link]2]

-

Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells Source: ResearchGate URL:[2][6][Link]2]

Sources

Electronic Properties of the 4-Phenylthiazole Ring System

The following technical guide details the electronic properties, reactivity, and applications of the 4-phenylthiazole ring system.

Technical Guide for Research & Development

Executive Summary

The 4-phenylthiazole scaffold (CAS: 1826-12-6) represents a critical pharmacophore and optoelectronic building block.[] Distinguished by the conjugation between the electron-deficient thiazole heterocycle and the electron-rich phenyl ring, this system offers a tunable electronic axis. Unlike its 2-phenyl or 5-phenyl isomers, the 4-phenyl congener possesses unique steric and electronic vectors that make it a preferred bioisostere for benzamides and a core unit in "push-pull" organic semiconductors.[] This guide analyzes its fundamental electronic architecture, spectroscopic signatures, and synthetic pathways.

Fundamental Electronic Architecture

Aromaticity and Conjugation

The 4-phenylthiazole system is a bicyclic-like conjugated structure comprising a

-

Thiazole Core: The thiazole ring is aromatic (6

-electrons: 4 from carbons/nitrogen, 2 from sulfur lone pair).[] The nitrogen atom (sp -

C4-Phenyl Interaction: The bond between the thiazole C4 and the phenyl ipso-carbon allows for rotation, but the lowest energy conformer is typically planar or near-planar to maximize orbital overlap (

-conjugation).[] -

Vector Analysis: The phenyl ring acts as a weak electron donor via resonance (+M effect) into the electron-deficient thiazole ring, but also exerts an inductive withdrawal (-I) due to the sp

carbon.

Dipole Moment & Electrostatics

The dipole moment (

-

Thiazole Base:

D (directed from Sulfur towards Nitrogen).[][2] -

4-Phenylthiazole: The introduction of the phenyl group at C4 modifies this vector. Experimental and DFT studies place the dipole moment in the range of 2.0 – 2.5 D , depending on the solvent environment. The vector generally points from the phenyl ring towards the thiazole nitrogen/sulfur region.

Frontier Molecular Orbitals (FMO)

The reactivity and optical properties are governed by the HOMO-LUMO gap.

-

HOMO: Predominantly located on the sulfur atom and the phenyl ring (

-character). Energy -

LUMO: Concentrated on the C=N bond of the thiazole ring.[2] Energy

eV.[][2] -

Gap: The conjugation lowers the HOMO-LUMO gap compared to unsubstituted thiazole, typically resulting in a gap of ~4.0 – 4.5 eV , which dictates its UV absorption profile.

Spectroscopic Manifestations

UV-Vis Absorption

The conjugation extends the absorption wavelength compared to the isolated rings.

- : Typically 250–290 nm (ethanol).[][2]

-

Transitions:

-

nm:

-

nm:

-

Note: Unlike highly substituted derivatives (e.g., azo dyes absorbing >400 nm), the parent 4-phenylthiazole is colorless to pale yellow and does not absorb significantly in the visible region.

-

nm:

Acid-Base Properties (pKa)

The basicity of the thiazole nitrogen is modulated by the phenyl substituent.

-

Thiazole pKa (Conjugate Acid): ~2.5.[][2]

-

4-Phenylthiazole pKa: The phenyl group exerts a weak inductive electron-withdrawing effect, slightly lowering the basicity.[] The pKa is estimated at 2.0 – 2.3 .[2] This makes the nitrogen less basic than pyridine (pKa ~5.[2]2) but sufficient for hydrogen bonding in active sites.[]

Reactivity & Synthesis[1][3]

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS is a critical design parameter.[2]

-

Site C5 (Thiazole): This is the most reactive position (nucleophilic site) due to the high electron density from the sulfur contribution. Halogenation, nitration, and coupling reactions occur preferentially here.

-

Phenyl Ring: Generally less reactive than C5 towards electrophiles.[][2] However, if C5 is blocked or the reaction conditions favor it, substitution occurs at the para position of the phenyl ring.

Visualization: Electronic & Reactivity Map

The following diagram illustrates the resonance flow and reactivity hotspots.[2]

Caption: Electronic flow diagram showing the phenyl ring acting as a resonance donor to the thiazole core, activating the C5 position for electrophilic attack while the N3 position retains basicity.

Synthesis: The Hantzsch Protocol

The standard synthesis involves the condensation of

Protocol: Synthesis of 2-Amino-4-Phenylthiazole

-

Reagents: Acetophenone (1.0 eq), Bromine (1.0 eq) to generate

-bromoacetophenone in situ (or use commercial), Thiourea (1.1 eq). -

Solvent: Ethanol or Methanol (reflux).[][2]

-

Procedure:

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclization of the nitrogen onto the carbonyl.

Caption: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Applications & SAR Logic

Medicinal Chemistry (Bioisosteres)

The 4-phenylthiazole unit is a proven bioisostere for:

-

Benzamides: The thiazole ring mimics the amide bond geometry but improves metabolic stability.[2]

-

Biaryl Systems: Used to lock conformation and improve lipophilicity (

).[][2] -

Key Targets: Dopamine receptors, adenosine receptors, and enzyme inhibitors (e.g., xanthine oxidase).

Optoelectronics

Derivatives are used in OLEDs and fluorescent sensors.[2] The 4-phenyl group prevents

SAR Decision Tree

Use this logic flow for optimizing 4-phenylthiazole leads.

Caption: Structural Activity Relationship (SAR) decision tree for optimizing 4-phenylthiazole derivatives.

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocols

-

Source: BenchChem & SynArchive[][2]

-

-

Electrophilic Substitution Sites in Thiazoles

-

Source: ResearchGate (Study on Thiazole Reactivity)[]

-

URL:[Link][]

-

-

Dipole Moments of Thiazole Deriv

- Source: Journal of Molecular Structure

-

URL:[Link][]

-

pKa Values and Hammett Correl

-

Source: Master Organic Chemistry & Bordwell pKa Tables[]

-

URL:[Link]

-

-

UV-Vis Spectroscopy of Thiazole Dyes

- Source: Biointerface Research in Applied Chemistry

-

URL:[Link][]

Sources

The Strategic Utility of 4-Phenylthiazole-2-carbonyl Chloride in Advanced Medicinal Chemistry: A Technical Guide

Executive Summary & Chemical Dynamics

In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that can predictably interact with biological targets. 4-Phenylthiazole-2-carbonyl chloride has emerged as a critical electrophilic building block in the synthesis of highly potent pharmacological agents.

The 4-phenylthiazole core provides a rigid, aromatic framework capable of participating in essential π-π stacking and hydrophobic interactions within the binding pockets of target proteins[1]. Chemically, the electron-withdrawing nature of the thiazole ring, combined with the inductive effect of the chloride leaving group, renders the C2-carbonyl exceptionally electrophilic. Because this intense reactivity makes the isolated acid chloride highly susceptible to rapid hydrolysis from atmospheric moisture, industry-standard protocols dictate that it must be generated in situ from its stable precursor, 4-phenylthiazole-2-carboxylic acid, immediately prior to nucleophilic acyl substitution[2][3].

Core Applications in Medicinal Chemistry

The translation of 4-phenylthiazole-2-carbonyl chloride into therapeutic derivatives spans multiple disease areas. The causality behind selecting this specific acyl chloride lies in the pharmacological properties of the resulting thiazole-2-carboxamide linkage, which often acts as a critical hydrogen-bond donor/acceptor pair in protein-ligand complexes.

Targeted Oncology (Kinase Inhibition)

The 4-phenylthiazole-2-carboxamide motif is a proven hinge-binding scaffold in ATP-competitive kinase inhibitors. Acylation of functionalized anilines with 4-phenylthiazole-2-carbonyl chloride yields potent c-Met kinase inhibitors, which are critical in halting tumor proliferation and metastasis[2]. Furthermore, this acid chloride is a key intermediate in the synthesis of Axl receptor tyrosine kinase (RTK) inhibitors, addressing hyperproliferative disorders and primary tumor metastases by blocking the TAM family RTK signaling cascades[4].

Metabolic and Aging Disorders (Sirtuin Modulation)

Sirtuins are NAD+-dependent deacetylases implicated in aging, stress resistance, and metabolic regulation. 4-Phenylthiazole-2-carbonyl chloride has been successfully coupled with complex heterocyclic amines to generate novel sirtuin-modulating compounds. These derivatives are deployed to treat diabetes, obesity, and neurodegenerative diseases by directly enhancing mitochondrial activity[3].

Immunology (Chemokine Receptor Modulation)

The chemokine monocyte chemoattractant-1 (MCP-1) and its receptor CCR-2 play a pivotal role in leukocyte attraction during inflammatory responses. Substituted cycloalkylamines acylated with 4-phenylthiazole-2-carbonyl chloride have been developed as potent CCR-2 modulators, offering therapeutic avenues for asthma, rheumatoid arthritis, and multiple sclerosis by inhibiting the inflammatory cascade[5].

Quantitative Data & Structure-Activity Relationships (SAR)

The table below summarizes the biological targets and the structural rationale for utilizing the 4-phenylthiazole scaffold in drug design.

| Therapeutic Target | Disease Indication | Role of 4-Phenylthiazole Scaffold | Representative Activity / Impact | Ref. |

| c-Met Kinase | Oncology (Solid Tumors) | ATP-pocket hinge binder; π-π stacking | Sub-micromolar inhibition | [2] |

| Axl RTK | Oncology (Metastasis) | Kinase domain structural mimicry | Potent anti-proliferative | [4] |

| Sirtuins | Aging / Metabolic | Hydrophobic pocket occupation | Mitochondrial activity boost | [3] |

| CCR-2 (MCP-1) | Asthma, MS, RA | Receptor antagonism | Inflammatory cascade block | [5] |

| General Enzymes | Various | Lipophilic core for target specificity | Broad-spectrum inhibition | [1] |

Mechanistic Workflows & Visualizations

Workflow for the in situ generation and amidation of 4-phenylthiazole-2-carbonyl chloride.

Mechanism of action for thiazole-derived c-Met/Axl receptor tyrosine kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity and high yields, the following methodologies detail the causality behind each chemical manipulation, transforming a standard procedure into a self-validating system.

Protocol A: In Situ Generation of 4-Phenylthiazole-2-carbonyl Chloride

Objective: Convert 4-phenylthiazole-2-carboxylic acid to its highly reactive acyl chloride without degradation.

-

Preparation: Suspend 4-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere at 0 °C[3].

-

Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly active chlorinating species.

-

-

Activation: Slowly add oxalyl chloride (1.5 to 3.0 eq) dropwise[3].

-

Causality: Oxalyl chloride is strictly preferred over thionyl chloride because its byproducts (CO, CO₂, and HCl) are gaseous and immediately leave the system, driving the reaction forward under mild conditions without requiring harsh reflux that could degrade the thiazole ring[2].

-

-

Self-Validating IPC (In-Process Control): After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot and quench it into 200 µL of anhydrous methanol. Analyze via LC-MS. The highly reactive acid chloride will instantly convert to the stable methyl ester. The complete absence of the starting carboxylic acid mass confirms 100% conversion, validating the system to proceed.

-

Purification: Concentrate the reaction mixture in vacuo to absolute dryness.

-

Causality: Any residual oxalyl chloride will react with the target amine in the subsequent step, forming symmetrical diamide impurities and consuming the valuable amine starting material.

-

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Objective: Couple the generated acid chloride with a complex amine to form the final therapeutic scaffold.

-

Solvation: Redissolve the crude 4-phenylthiazole-2-carbonyl chloride in anhydrous CH₂Cl₂ or DMF[3][4].

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during amidation. Without it, the target amine would protonate, rendering it non-nucleophilic and stalling the reaction[4].

-

-

Coupling: Slowly add the target amine (0.9 eq) at 0 °C, then allow the system to warm to room temperature overnight.

-

Self-Validating Output: Perform an aqueous workup (washing with 10% NaHCO₃ to remove acidic impurities)[5]. Analyze the organic layer via LC-MS. The presence of the desired

peak and the total disappearance of the amine starting material validates the coupling efficiency.

References

-

Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC Source: nih.gov URL: 2

-

Title: WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity Source: google.com (Google Patents) URL: 5

-

Title: WO2010071853A1 - Thiazolopyridine sirtuin modulating compounds Source: google.com (Google Patents) URL: 3

-

Title: 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride Source: vulcanchem.com URL: 1

-

Title: HK1185879B - Pharmaceutically active compounds as axl inhibitors Source: google.com (Google Patents) URL: 4

Sources

- 1. 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride (136204-60-9) for sale [vulcanchem.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2010071853A1 - Thiazolopyridine sirtuin modulating compounds - Google Patents [patents.google.com]

- 4. HK1185879B - Pharmaceutically active compounds as axl inhibitors - Google Patents [patents.google.com]

- 5. WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]

Technical Guide: Bioisosteric Replacements Using 4-Phenylthiazole Moieties

[1]

Executive Summary

This guide provides a technical analysis of the 4-phenylthiazole scaffold as a high-value bioisostere in medicinal chemistry.[1] While often overshadowed by its 2-phenyl isomer or benzothiazole analogs, the 4-phenylthiazole moiety offers a distinct vector profile for "scaffold hopping" from biaryl systems (e.g., biphenyls) and fused heterocycles. This guide details the physicochemical rationale, synthetic pathways, and metabolic considerations required to successfully deploy this moiety in lead optimization.

Bioisosteric Rationale & Structural Logic[1]

The 4-phenylthiazole scaffold is not merely a spacer; it is a functional bioisostere that alters the electronic and steric landscape of a ligand.

Comparison with Biphenyl

The most common application of 4-phenylthiazole is as a replacement for a biphenyl core.[1]

-

Electronic Desymmetrization: Unlike the symmetric biphenyl, the thiazole ring introduces a significant dipole moment toward the nitrogen and sulfur atoms. This allows for specific electrostatic interactions within a binding pocket that a hydrophobic phenyl ring cannot provide.

-

Hydrogen Bonding: The thiazole nitrogen (N3) acts as a weak hydrogen bond acceptor (HBA), offering an anchor point for active site residues (e.g., Serine or Threonine hydroxyls) that is absent in biphenyls.

-

Conformational Bias: The rotational energy barrier between the thiazole and the phenyl ring at position 4 is distinct from biphenyl, often favoring a more planar conformation due to reduced steric clash compared to the ortho-hydrogens of a biphenyl system.

Comparison with Benzothiazole

In fragment-based drug discovery (FBDD), 4-phenylthiazole is often used to "deconstruct" a benzothiazole .[1]

-

Vector Expansion: While benzothiazole is a rigid, fused system, 4-phenylthiazole retains the aromatic connectivity but introduces a rotatable bond between the rings. This allows the phenyl group to adopt a non-coplanar orientation if required by the binding pocket ("induced fit"), which is impossible for the rigid benzothiazole.

Physicochemical Profile

The following table contrasts the core properties of 4-phenylthiazole against common structural analogs.

| Property | Biphenyl | Benzothiazole | 4-Phenylthiazole | Implication for Drug Design |

| LogP (Calc) | ~4.0 | ~2.0 | ~2.9 | Improved lipophilic efficiency (LipE) vs biphenyl.[1] |

| H-Bond Acceptors | 0 | 1 (N) | 1 (N) | Potential for specific residue targeting.[1] |

| Aromaticity | High | High | Moderate | Thiazole is electron-deficient; less prone to oxidation than phenyl.[1] |

| Rotatable Bonds | 1 | 0 | 1 | Greater conformational adaptability than fused systems. |

| Dipole Moment | ~0 D | ~1.5 D | ~2.0 D | Enhanced solubility in polar media relative to biphenyl. |

Synthetic Accessibility: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the gold standard for generating 4-phenylthiazoles.[1] It is a condensation reaction between an

Mechanism of Action

The reaction proceeds via a nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis.[1]

Experimental Protocol (Standard Benchtop)

Target: Synthesis of 2-amino-4-phenylthiazole (Core Scaffold).

Reagents:

-

Acetophenone derivative (

-bromoacetophenone, 1.0 eq)[1] -

Thiourea (1.1 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 1.0 eq of

-bromoacetophenone in ethanol (5 mL/mmol). -

Addition: Add 1.1 eq of thiourea. The reaction is often exothermic; add slowly if scaling up (>10g).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

-

Neutralization: Filter the solid. Resuspend in water and basify with saturated aqueous

or -

Purification: Filter the free base, wash with cold water, and recrystallize from ethanol/water if necessary.

Critical Note: For microwave-assisted synthesis , combine reactants in ethanol and irradiate at 100°C for 10-20 minutes. This often improves yield and reduces side products.

Case Studies & Applications

The utility of the 4-phenylthiazole moiety is validated by its presence in bioactive compounds and clinical candidates.[2]

Fentiazac (NSAID)[3][4]

-

Structure: 2-phenyl-4-(p-chlorophenyl)thiazole-5-acetic acid.[1][3]

-

Role of Scaffold: The central thiazole ring holds the two phenyl rings in a specific orientation that mimics the arachidonic acid transition state in the COX enzyme active site. The 4-phenyl group provides essential hydrophobic contacts within the channel.[1]

-

Bioisosterism: Replaces the indole core seen in Indomethacin or the diphenylamine of Diclofenac with a thiazole-phenyl system.[1]

Fanetizole (Immunomodulator)

-

Role of Scaffold: The 4-phenylthiazole acts as a lipophilic anchor.[1] The 2-amino linker provides flexibility.[1]

-

Clinical Status: Investigated for rheumatoid arthritis; demonstrates the scaffold's oral bioavailability and stability.

Dual sEH/FAAH Inhibitors

Recent medicinal chemistry efforts (See Hwang et al.) utilized 4-phenylthiazole to replace a benzothiazole core.

-

Outcome: The 4-phenylthiazole analogs maintained potency against sEH (Soluble Epoxide Hydrolase) while improving selectivity against off-targets.[1] The rotation of the phenyl ring allowed the molecule to adapt to the slightly different hydrophobic pockets of both sEH and FAAH (Fatty Acid Amide Hydrolase).

Metabolic Liabilities & Optimization Strategies

While robust, the 4-phenylthiazole scaffold has specific metabolic "soft spots" that must be addressed during lead optimization.

Oxidative Metabolism (CYP450)

-

Liability: The phenyl ring at position 4 is susceptible to para-hydroxylation by CYP enzymes if unsubstituted.

-

Solution: Block the para-position with a metabolic handle such as a Fluorine atom (

), Chlorine ( -

Thiazole Ring: The thiazole ring itself is relatively stable, but the sulfur atom can occasionally undergo oxidation to the sulfoxide/sulfone, though this is less common than phenyl oxidation.

Solubility Enhancement

The high lipophilicity (LogP > 3) of simple 4-phenylthiazoles can lead to poor aqueous solubility.[1]

-

Strategy: Introduce polar heterocycles (e.g., Morpholine, Piperazine) at the 2-position or on the phenyl ring.

-

Example: In sEH inhibitors, adding a morpholine urea moiety significantly improved solubility without sacrificing potency.

Decision Tree for Scaffold Selection

Figure 2: Strategic decision tree for selecting 4-phenylthiazole during lead optimization.

References

-

Structure-activity relationship studies of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 2025.[1] Available at: [Link]

-

Fentiazac: Structure and Pharmacology. PubChem Compound Summary. Available at: [Link]

-

Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. European Journal of Medicinal Chemistry, 2018. Available at: [Link]

-

Fanetizole: Immunomodulating Drug. NCATS Inxight Drugs. Available at: [Link]

Sources

- 1. 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | C17H16N2S | CID 54339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fentiazac | C17H12ClNO2S | CID 28871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. FANETIZOLE [drugs.ncats.io]

Thiazole Acid Chlorides: A Comprehensive Guide to Stability, Reactivity, and Synthetic Applications

Executive Summary

Thiazole acid chlorides (such as thiazole-4-carbonyl chloride and thiazole-5-carbonyl chloride) are highly reactive, pivotal electrophilic building blocks in the synthesis of advanced pharmaceuticals and agrochemicals. However, their dual chemical nature—combining a highly electrophilic acyl chloride with a basic, nucleophilic heteroaromatic nitrogen—presents unique challenges in stability, solubility, and reactivity. This technical guide provides an in-depth analysis of their degradation mechanisms, outlines causality-driven experimental workflows, and establishes self-validating protocols for successful acylation.

Structural Dynamics and Stability Profile

The reactivity of thiazole acid chlorides is defined by the tension between the acyl chloride moiety and the thiazole ring. Understanding this relationship is critical for preventing yield loss during complex syntheses.

Degradation Mechanisms

-

Rapid Hydrolysis: Like most acyl halides, thiazole acid chlorides are acutely sensitive to moisture. Under neutral conditions, they undergo rapid nucleophilic acyl substitution with water, hydrolyzing back to the corresponding thiazole carboxylic acid and hydrochloric acid (HCl)[1].

-

Hydrochloride Salt Precipitation (The Solubility Paradox): A frequent point of failure in thiazole chemistry is the assumption that the acid chloride has degraded when it precipitates out of solution. In reality, the basic nitrogen atom on the thiazole ring acts as an internal proton sink. It readily reacts with the HCl generated during the chlorination step (e.g., via thionyl chloride) to form a highly stable thiazole hydrochloride salt. This salt is notoriously insoluble in standard aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene, which can prematurely halt subsequent reactions.

Quantitative Stability Comparison

To optimize handling, it is essential to compare the physical parameters of thiazole acid chlorides against standard aliphatic variants.

Table 1: Comparative Stability and Handling Parameters

| Parameter | Thiazole Acid Chlorides | Standard Aliphatic Acid Chlorides | Mitigation / Handling Strategy |

| Moisture Sensitivity | Extremely High (Rapid hydrolysis) | High | Store under dry N2/Ar; use strictly anhydrous solvents. |

| Thermal Stability | Moderate (Decarboxylation risk >50°C) | High | Store at -20°C to 4°C; avoid prolonged heating during vacuum concentration. |

| Aprotic Solvent Solubility | Poor (Precipitates as HCl salt) | Excellent | Neutralize in situ with non-nucleophilic bases (e.g., DIPEA) prior to reaction. |

| Electrophilicity | Very High (Inductively enhanced by heteroaryl ring) | Moderate to High | Control reaction temperature strictly (0°C to Room Temperature). |

Reactivity and Acylation Mechanics

Thiazole acid chlorides are primarily utilized as potent electrophiles to form amides, esters, and thioesters. These reactions proceed via a standard addition-elimination mechanism, but the presence of the thiazole ring necessitates specific stoichiometric controls.

The Causality of Base Selection

In a standard amidation, one equivalent of base is often sufficient to scavenge the generated HCl. However, when working with thiazole acid chlorides, the addition of an external, sterically hindered acid scavenger—such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine—is mandatory in excess (typically 2.5 to 3.0 equivalents)[2][3].

Why? The base serves a dual purpose:

-

Solubilization: The first equivalent deprotonates the insoluble thiazole hydrochloride salt, "free-basing" the thiazole nitrogen and restoring the compound's solubility in the organic phase[4].

-

Reaction Driving: The remaining equivalents neutralize the HCl byproduct generated during the nucleophilic attack, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion[5].

Nucleophilic acyl substitution pathway of thiazole acid chlorides.

Validated Experimental Protocols

Due to their limited shelf-life, thiazole acid chlorides are most effectively generated in situ or used freshly prepared. The following self-validating protocols ensure high-fidelity synthesis.

Protocol A: Fresh Synthesis of Thiazole-4-Carbonyl Chloride

-

Reagent Charging: Suspend thiazole-4-carboxylic acid (1.0 eq) in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Chlorination: Add an excess of thionyl chloride (SOCl2, 3.0-5.0 eq) and a catalytic amount of anhydrous DMF (1-2 drops).

-

Causality Insight: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that significantly accelerates the conversion of the carboxylic acid to the acid chloride.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the evolution of HCl and SO2 gases ceases and the suspension becomes a homogeneous solution.

-

Concentration (Self-Validating Step): Remove excess SOCl2 under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene.

-

Validation Check: Complete removal of SOCl2 is verified by the absence of its characteristic pungent odor and the formation of a dry solid. This is critical to prevent the formation of unwanted sulfonamides or the destructive chlorination of the nucleophile in the subsequent step.

-

Protocol B: Amidation (Synthesis of Thiazole Amides)

-

Solubilization: Suspend the freshly prepared thiazole-4-carbonyl chloride (which exists primarily as a hydrochloride salt) in anhydrous DCM at 0°C.

-

Base Addition: Dropwise add TEA or DIPEA (2.5 - 3.0 eq).

-

Validation Check: The cloudy suspension will rapidly clarify into a homogeneous solution as the base neutralizes the HCl salt, confirming the active electrophile is now solubilized and ready for reaction.

-

-

Nucleophile Addition: Add the primary or secondary amine (1.0 eq) dissolved in DCM. Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Step-by-step experimental workflow for in-situ generation and acylation.

Applications in Drug Development and Agrochemicals

The controlled reactivity of thiazole acid chlorides is leveraged across multiple life science sectors:

-

Pharmaceutical Development: Thiazole acid chlorides are critical in synthesizing N-acylated 2-amino-5-benzyl-1,3-thiazoles, a class of compounds that exhibit potent anticancer activity against human glioblastoma and melanoma cell lines[2]. Furthermore, they are utilized in the synthesis of multi-target directed ligands, such as carprofen derivatives, which simultaneously inhibit COX-1, COX-2, and fatty acid amide hydrolase (FAAH) for advanced pain and inflammation management[3].

-

Agrochemical Manufacturing: In the synthesis of the commercial fungicide thifluzamide, a thiazole acid chloride intermediate is reacted with 2,6-dibromo-4-trifluoromethoxyaniline in an acetonitrile solvent system. Triethylamine is utilized as the critical acid scavenger to facilitate the coupling and drive the precipitation of the final product[5].

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH) - PMC.2

-

Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor. National Institutes of Health (NIH) - PMC.3

-

The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. MDPI.4

-

The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole. NACL Industries.5

-

HYDROLYSIS REACTIONS. Esis Research.1

Sources

- 1. esisresearch.org [esisresearch.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of carprofen as a multi-target FAAH/COX inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. naclind.com [naclind.com]

Pharmacophore Modeling and Library Synthesis Utilizing 4-Phenylthiazole-2-carbonyl Chloride Precursors

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule libraries relies heavily on privileged scaffolds that offer predictable, high-affinity interactions with biological targets. The 4-phenylthiazole moiety has emerged as a highly versatile pharmacophore, capable of acting as a rigid linker, a hydrogen-bond acceptor, and a hydrophobic anchor.

As a Senior Application Scientist, I have observed that the most efficient method for exploring the chemical space around this scaffold is through the highly reactive intermediate 4-phenylthiazole-2-carbonyl chloride . This whitepaper explores the causality behind the structural choices of this pharmacophore, details the mechanistic pathways it inhibits, and provides a self-validating, step-by-step protocol for synthesizing diverse carboxamide libraries for high-throughput screening.

The 4-Phenylthiazole-2-carbonyl Scaffold: Structural Rationale

The selection of 4-phenylthiazole-2-carbonyl chloride as a library precursor is driven by both its geometric properties and its synthetic tractability.

Mechanistically, the scaffold provides three distinct interaction vectors:

-

The Thiazole Core: Acts as a bioisostere for various aromatic and heteroaromatic rings. The nitrogen atom serves as a strict hydrogen-bond acceptor, while the sulfur atom provides polarizability and can engage in chalcogen bonding with electron-rich protein pockets.

-

The 4-Phenyl Substituent: Projects into hydrophobic sub-pockets, enabling critical

stacking or cation- -

The 2-Carbonyl Chloride Handle: This highly electrophilic center allows for rapid, catalyst-free parallel amidation or esterification. When converted to a carboxamide, the resulting planar

hybridized system introduces a new hydrogen-bond donor/acceptor pair, effectively rigidifying the molecule and directing the trajectory of subsequent R-groups into solvent-exposed regions or adjacent allosteric pockets.

Fig 1. Pharmacophore feature map of the 4-phenylthiazole-2-carboxamide scaffold.

Pharmacophore Mapping & Target Versatility

The utility of the 4-phenylthiazole-2-carboxamide architecture is validated by its successful application across diverse therapeutic targets. By mapping the pharmacophore features to specific protein microenvironments, researchers can rationally tune the scaffold.

Kinase Hinge Binding (e.g., c-Met)

In the development of c-Met kinase inhibitors for cancer treatment, pharmacophore merging strategies utilize the thiazole-2-carboxamide moiety to interact directly with the ATP-binding pocket [1]. The amide nitrogen acts as a crucial hydrogen-bond donor to the hinge region backbone (e.g., Pro1158 or Met1160 in c-Met), while the thiazole nitrogen acts as an acceptor. The 4-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity against other kinases like EGFR [1].

Cytochrome P450 (CYP1B1) Selectivity

CYP1B1 overexpression is a primary driver of chemotherapeutic resistance (e.g., paclitaxel resistance in A549 cells). Recent discoveries highlight that 4-phenylthiazole-derived amides exhibit exceptional selectivity for CYP1B1 over CYP1A1/CYP1A2 [2]. The rigid thiazole core precisely aligns the molecule within the narrow, highly hydrophobic active site of CYP1B1, preventing the off-target binding typically seen with more flexible aliphatic linkers.

HDAC Zinc-Binding Group (ZBG) Linkers

In the design of Class I/IIb Histone Deacetylase (HDAC) inhibitors for therapy-resistant leukemia, the 4-phenylthiazole scaffold acts as an optimal "cap group" and connecting unit [3]. The rigid planar structure directs the pentyloxyamide linker straight down the narrow hydrophobic channel of the HDAC enzyme, positioning the terminal hydroxamic acid perfectly to chelate the catalytic zinc ion.

Fig 3. Inhibition of the c-Met signaling pathway by thiazole-2-carboxamide derivatives.

Experimental Methodology: High-Throughput Library Synthesis

To explore the structure-activity relationship (SAR) of this pharmacophore, a robust, high-yielding synthetic workflow is required. The following protocol utilizes oxalyl chloride over thionyl chloride. Causality: Thionyl chloride often requires heating, which can lead to unwanted electrophilic aromatic substitution or degradation of the electron-rich thiazole ring. Oxalyl chloride, catalyzed by DMF, generates the highly reactive Vilsmeier-Haack intermediate at 0°C, ensuring quantitative conversion without thermal degradation.

Synthesis of 4-Phenylthiazole-2-carbonyl chloride (Self-Validating Protocol)

Reagents: 4-Phenylthiazole-2-carboxylic acid (1.0 eq), Oxalyl chloride (1.5 eq), anhydrous DMF (catalytic, 0.05 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

-

Initiation: Suspend 4-phenylthiazole-2-carboxylic acid in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

-

Activation: Add catalytic DMF. Dropwise, add oxalyl chloride over 15 minutes. Observation: Vigorous gas evolution (CO and CO2) will occur, indicating the formation of the Vilsmeier-Haack complex and subsequent acyl chloride generation.

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (QC Step): To ensure complete conversion and prevent unreacted acid from complicating downstream purification, remove a 5 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester mass (

= 220.0) with the complete absence of the acid mass ( -

Isolation: Concentrate the mixture in vacuo. Co-evaporate twice with anhydrous toluene to remove residual oxalyl chloride and HCl gas. The resulting 4-phenylthiazole-2-carbonyl chloride is a moisture-sensitive solid and must be used immediately in the next step.

Parallel Amidation Protocol

Reagents: 4-Phenylthiazole-2-carbonyl chloride (1.0 eq), Diverse Primary/Secondary Amines (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous THF.

Step-by-Step Procedure:

-

Preparation: In a 96-well deep-well block or parallel synthesizer, dispense the respective amines (1.2 eq) dissolved in anhydrous THF. Add DIPEA (2.5 eq) to each well to act as an acid scavenger.

-

Coupling: Dissolve the freshly prepared 4-phenylthiazole-2-carbonyl chloride in anhydrous THF and dispense equally (1.0 eq) into the amine solutions at 0°C.

-

Completion: Seal the block and agitate at room temperature for 4 hours.

-

Purification: Evaporate the solvent using a centrifugal evaporator. Reconstitute in DMSO and purify via mass-directed preparative HPLC.

Fig 2. High-throughput parallel synthesis workflow for thiazole-2-carboxamide libraries.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the 4-phenylthiazole-2-carbonyl chloride precursor into bioactive amides has yielded highly potent compounds across multiple indications. Table 1 summarizes the quantitative biological data of optimized lead compounds derived from this pharmacophore modeling approach.

| Target Enzyme / Pathway | Lead Compound Designation | Primary Pharmacophore Modification (Amide R-Group) | In Vitro Activity ( | Cellular Efficacy (Selectivity) | Reference |

| c-Met Kinase | Compound 51am | 6,7-dimethoxyquinoline derivative | Biochemical | A549 Cells: | [1] |

| CYP1B1 | Compound B14 | Substituted benzonitrile derivative | Enzyme | >16,000-fold over CYP1A2 | [2] |

| HDAC (Class I/IIb) | Compound 4d / 4m | Pentyloxyamide-linked hydroxamic acid | Isoenzyme | Synergistic with Decitabine | [3] |

| M. tuberculosis (DprE1) | Compound 26k | Alicyclic piperazine derivative | MIC = 0.78 | High affinity binding (-8.4 kcal/mol) | [4] |

Table 1. Summary of quantitative biological data for 4-phenylthiazole-2-carboxamide derivatives across various therapeutic targets.

Conclusion

The 4-phenylthiazole-2-carbonyl chloride precursor is a cornerstone reagent in modern pharmacophore modeling. Its unique combination of a rigid, bioisosteric core, a hydrophobic anchoring phenyl group, and a highly reactive acyl chloride handle allows for the rapid generation of high-fidelity screening libraries. By strictly adhering to low-temperature oxalyl chloride activation and parallel amidation workflows, medicinal chemists can efficiently map complex protein pockets—from kinase hinge regions to narrow epigenetic enzyme channels—accelerating the discovery of highly selective, potent therapeutics.

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

Discovery of novel selective CYP1B1 inhibitors. SSRN. Available at:[Link]

-

Deciphering the Therapeutic Potential of Novel Pentyloxyamide-Based Class I, IIb HDAC Inhibitors against Therapy-Resistant Leukemia. Heinrich-Heine-Universität Düsseldorf. Available at:[Link]

-

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. Available at: [Link]

Methodological & Application

Application Note: General Procedure for Amide Coupling Using 4-Phenylthiazole-2-carbonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the amide bond is the most frequently synthesized linkage, forming the backbone of countless active pharmaceutical ingredients (APIs) 1. While standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are highly effective for aliphatic and stable aromatic acids, heteroaromatic systems like thiazole-2-carboxylic acids present unique challenges.

Specifically, the C2 position of the thiazole ring is highly electron-deficient. When a carboxylic acid is present at this position, it is notoriously prone to decarboxylation upon activation or exposure to heat [](). To bypass the harsh in situ activation steps that lead to decomposition, utilizing the pre-formed 4-phenylthiazole-2-carbonyl chloride allows for a rapid, low-temperature Schotten-Baumann-type aminolysis 2.

This protocol leverages anhydrous conditions and a non-nucleophilic base to drive the nucleophilic addition-elimination mechanism efficiently while suppressing side reactions.

Nucleophilic addition-elimination mechanism for thiazole-2-carbonyl chloride amide coupling.

Quantitative Data & Parameter Optimization

To ensure a self-validating and high-yielding reaction, the stoichiometry and environmental conditions must be strictly controlled. The following parameters are optimized specifically for the moisture-sensitive 4-phenylthiazole-2-carbonyl chloride [[3]]().

| Parameter | Recommended Value | Mechanistic Rationale |

| Solvent | Anhydrous DCM (0.1–0.5 M) | Aprotic and non-nucleophilic. Prevents the rapid hydrolysis of the acyl chloride back to the unstable carboxylic acid. |

| Base | DIPEA (2.0–3.0 equiv) | Diisopropylethylamine is sterically hindered. It effectively scavenges the generated HCl without acting as a competing nucleophile. |

| Acyl Chloride | 1.1–1.2 equiv | A slight excess ensures complete conversion of the amine while compensating for trace degradation due to ambient moisture. |

| Amine | 1.0 equiv | Set as the limiting reagent, as complex amines in drug discovery are typically the more valuable building block. |

| Temperature | 0 °C → Room Temp | Initial cooling to 0 °C suppresses exothermic degradation and prevents the decarboxylation of the thiazole-2-carbonyl moiety. |

Detailed Experimental Protocol

This methodology is designed as a self-validating system . By observing specific physical changes (e.g., precipitate formation, effervescence), the scientist receives immediate feedback on the reaction's trajectory.

Phase 1: Preparation & Setup

-

Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool it under a continuous stream of dry Argon or Nitrogen to eliminate ambient moisture.

-

Reagent Dissolution: Add the primary or secondary amine (1.0 equiv) to the flask. Dissolve it in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M 2.

-

Base Addition: Inject N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) into the stirring solution.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Coupling Execution

-

Acyl Chloride Addition: Dissolve 4-phenylthiazole-2-carbonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM (e.g., 1-2 mL). Add this solution dropwise to the chilled amine mixture over 5–10 minutes.

-

Self-Validation Checkpoint 1: Upon addition, you should observe a faint fuming or the gradual formation of a fine, translucent suspension. This is the DIPEA·HCl salt precipitating, confirming that the nucleophilic attack and chloride elimination are occurring successfully.

-

-

Reaction Maturation: Remove the ice bath after 30 minutes. Allow the reaction to warm naturally to room temperature and stir for an additional 2 to 16 hours, depending on the steric hindrance of the amine.

-

Self-Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS. The complete disappearance of the amine mass and the emergence of the product mass [M+H]+ validates the end of the reaction phase.

-

Phase 3: Quenching & Purification

-

Aqueous Quench: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution.

-

Self-Validation Checkpoint 3: Mild effervescence (CO₂ gas release) indicates the neutralization of residual HCl and any unreacted acyl chloride.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess DIPEA and unreacted amine), saturated NaHCO₃, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the pure 4-phenylthiazole-2-carboxamide.

Step-by-step experimental workflow for the anhydrous amide coupling process.

Troubleshooting Guide

-

Issue: Complete recovery of starting amine; no product formed.

-

Causality: The 4-phenylthiazole-2-carbonyl chloride has likely hydrolyzed to the inactive carboxylic acid (and potentially decarboxylated) prior to the reaction due to poor storage or wet solvent.

-

Solution: Verify the integrity of the acyl chloride via anhydrous NMR or prepare a fresh batch. Ensure DCM is strictly anhydrous.

-

-

Issue: Multiple side products observed on LC-MS.

-

Causality: The reaction was allowed to exotherm during the addition phase, leading to decomposition of the thiazole ring or di-acylation of primary amines.

-

Solution: Strictly maintain the 0 °C temperature during the entire dropwise addition of the acyl chloride. Do not remove the ice bath prematurely.

-

References

-

[1] HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. Available at:[Link]

-

Canadian Science Publishing. "Radicals derived from heteroaromatic systems. II. Thiazolyl radicals." Canadian Journal of Chemistry. Available at:[Link]

-

[3] MDPI. "Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors." Molecules. Available at:[Link]

Sources

Application Note: Synthesis of 4-Phenylthiazole-2-carboxamides via Acid Chloride Intermediates

Introduction & Biological Significance

The 4-phenylthiazole-2-carboxamide motif is a privileged pharmacophore that has become foundational in modern drug discovery. It serves as a core structural element in [1], [2], and [3].

While amide bonds are routinely formed using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the unique electronic environment of 4-phenylthiazole-2-carboxylic acid presents distinct synthetic challenges. The electron-withdrawing nature of the thiazole ring decreases the nucleophilicity of the carboxylate, often resulting in sluggish kinetics and incomplete conversion when using uronium-based activators. Converting the carboxylic acid to a highly electrophilic acid chloride bypasses these limitations, [4].

Mechanistic Rationale & Experimental Design

This synthetic workflow is a highly efficient two-step, one-pot-compatible sequence:

-

Activation via Vilsmeier-Haack Complex : The carboxylic acid is reacted with oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the chloroiminium ion (Vilsmeier-Haack reagent), which acts as the active chlorinating species. Oxalyl chloride is strictly preferred over thionyl chloride because it operates efficiently at low temperatures (0 °C to RT). Its byproducts (CO, CO₂, HCl) are entirely gaseous, allowing for simple removal under reduced pressure without the thermal degradation risks associated with refluxing thionyl chloride.

-

Nucleophilic Acyl Substitution : The crude 4-phenylthiazole-2-carbonyl chloride is immediately reacted with the target amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the generated HCl. This prevents the protonation of the incoming amine, maintaining its nucleophilicity and driving the reaction forward.

Experimental Workflow

Workflow for the synthesis of 4-phenylthiazole-2-carboxamides via acid chloride activation.

Step-by-Step Protocols

General Precautions : Acid chlorides are highly susceptible to hydrolysis. All glassware must be oven-dried (120 °C) and cooled under an inert atmosphere (N₂ or Argon). Strictly anhydrous solvents must be used.

Protocol A: Preparation of 4-Phenylthiazole-2-carbonyl chloride

-

Initialization : Charge an oven-dried, 50 mL round-bottom flask with 4-phenylthiazole-2-carboxylic acid (1.0 eq, e.g., 500 mg) and a magnetic stir bar.

-

Solvation : Suspend the acid in anhydrous dichloromethane (DCM, 0.2 M). Add 2–3 drops of anhydrous DMF (catalytic).

-

Activation : Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.

-

Causality: Dropwise addition controls the vigorous evolution of CO and CO₂ gases, preventing the reaction from boiling over.

-

-

Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Self-Validation: The opaque suspension will gradually transition into a clear, homogeneous solution, visually indicating the complete conversion of the insoluble carboxylic acid to the soluble acid chloride.

-

-

Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure.

-

Self-Validation: The resulting crude residue should be a pale yellow solid/oil. A faint white fume upon brief exposure to ambient air confirms the successful formation of the moisture-sensitive acid chloride reacting with atmospheric humidity.

-

-

Azeotropic Drying : Co-evaporate the residue twice with anhydrous toluene (5 mL).

-

Causality: Toluene forms an azeotrope that ensures the complete removal of residual oxalyl chloride and trapped HCl, which would otherwise trigger side reactions (e.g., ketene formation or amine degradation) in the subsequent step.

-

Protocol B: Amidation Reaction

-

Re-solvation : Dissolve the crude 4-phenylthiazole-2-carbonyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C under N₂.

-

Amine Preparation : In a separate dry vial, prepare a solution of the target amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.

-

Causality: Excess DIPEA is critical to neutralize both the HCl generated during the amidation and any trace HCl remaining from the activation step, ensuring the amine remains unprotonated.

-

-

Coupling : Add the amine/DIPEA solution dropwise to the acid chloride solution at 0 °C to control the exothermic nature of the substitution.

-

Completion : Allow the reaction to warm to room temperature and stir for 2–12 hours (refer to Section 5).

-

Self-Validation (TLC Monitoring): Because acid chlorides streak on silica, quench a 5 µL reaction aliquot in 100 µL of methanol. This instantly converts any unreacted acid chloride into the methyl ester, allowing for clean, distinct TLC spots (Methyl ester vs. Carboxamide product).

-

Protocol C: Workup and Purification

-

Quenching : Dilute the reaction mixture with additional DCM (20 mL) and quench with saturated aqueous NaHCO₃ (15 mL).

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (15 mL), water (15 mL), and brine (15 mL).

-

Note: Omit the 1 M HCl wash if the target carboxamide contains basic functional groups (e.g., morpholine or pyridine rings) to prevent product loss into the aqueous phase.

-

-

Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from hot ethanol.

Quantitative Data & Optimization Matrix

Reaction kinetics and yields are highly dependent on the electronic and steric nature of the incoming amine. The table below summarizes optimized conditions for various amine classes.

| Amine Classification | Example Substrate | Base | Solvent | Reaction Time | Expected Yield |

| Aliphatic (Secondary) | Morpholine | DIPEA (2.5 eq) | DCM | 2 h | 85–95% |

| Electron-Rich Aryl | p-Toluidine | DIPEA (2.5 eq) | DCM | 4 h | 80–90% |

| Electron-Deficient Aryl | 4-Fluoroaniline | Pyridine (3.0 eq) | THF | 12 h | 65–75% |

| Sterically Hindered | tert-Butylamine | DIPEA (3.0 eq) | DCM | 8 h | 60–70% |

Troubleshooting: Electron-Deficient Anilines

-

Issue : Low yield and incomplete conversion when using highly electron-deficient anilines (e.g., nitroanilines or poly-halogenated anilines).

-

Causality : Strong electron-withdrawing groups drastically reduce the nucleophilicity of the amine lone pair.

-

Solution : Switch the base from DIPEA to Pyridine, change the solvent to THF, and heat the reaction to 50 °C. Pyridine acts as a nucleophilic catalyst, intercepting the acid chloride to form a highly reactive acylpyridinium intermediate that forces the amidation forward.

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

- Thiazolopyridine sirtuin modulating compounds (WO2010071853A1). Google Patents.

-

Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents. Journal of Medicinal Chemistry. URL: [Link]

- Pharmaceutically active compounds as axl inhibitors (HK1185879B). Google Patents.

Application Note: One-Pot Synthesis of Thiazole Derivatives using 4-Phenylthiazole-2-carbonylchloride